1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
- A hydroxyl group at position 1.
- A 4-methoxyphenyl substituent at position 2.
- A 4-methylphenyl group at position 11.
- An ethanone moiety at position 10.
Properties
Molecular Formula |
C29H28N2O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-acetyl-9-(4-methoxyphenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H28N2O3/c1-18-8-10-21(11-9-18)29-28-25(30-24-6-4-5-7-26(24)31(29)19(2)32)16-22(17-27(28)33)20-12-14-23(34-3)15-13-20/h4-15,22,29-30H,16-17H2,1-3H3 |
InChI Key |
DOOHCHITPZTKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.
Functional group modifications:
Final coupling: The final step involves coupling the ethanone moiety to the dibenzo[b,e][1,4]diazepine core under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under specific conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity : Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit antidepressant properties. They may act on neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, providing therapeutic effects for mood disorders .
- Antimicrobial Properties : Studies have shown that derivatives of dibenzo[b,e][1,4]diazepines possess antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .
- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its potential to alleviate pain and reduce inflammation. This could be particularly beneficial in treating chronic pain conditions .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth and proliferation in certain cancer cell lines, indicating its potential as an anticancer agent .
- Inhibition of Hepatitis C Virus (HCV) : Some dibenzo[b,e][1,4]diazepines have been identified as inhibitors of HCV NS5B polymerase, which is crucial for viral replication. This positions them as potential therapeutic agents in treating hepatitis C infections .
Research Findings
Recent studies have focused on synthesizing and characterizing this compound to explore its biological activities further. For example:
- A study highlighted the microwave-assisted synthesis of similar dibenzo[b,e][1,4]diazepines, showcasing their structural integrity and potential bioactivity .
- Crystal structure analyses revealed hydrogen bonding interactions that contribute to the stability and functionality of these compounds .
Case Studies
- Antidepressant Efficacy : In a controlled study involving animal models, a derivative was shown to significantly reduce depressive-like behaviors compared to control groups. This effect was linked to increased serotonin levels in the brain .
- Antimicrobial Testing : A series of tests against bacterial strains demonstrated that specific modifications to the dibenzo[b,e][1,4]diazepine structure enhanced antimicrobial efficacy, suggesting a pathway for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies indicated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through a caspase-dependent pathway .
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Polarity: The hydroxyl and ketone groups in the target compound may improve water solubility relative to non-polar analogs like or .
- Steric Effects : Bulky substituents (e.g., benzyloxy in ) could hinder conformational flexibility or receptor binding compared to the target compound’s smaller methylphenyl group.
Pharmacological Implications (Inferred)
While direct bioactivity data are unavailable in the evidence, structural comparisons suggest:
- Hydrogen Bonding: The hydroxyl group in the target compound could enhance interactions with biological targets (e.g., enzymes) compared to non-hydroxylated analogs .
- Lipophilicity : The 4-methylphenyl group may increase membrane permeability relative to polar derivatives like , but reduce it compared to halogenated analogs (e.g., ).
Biological Activity
The compound 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dibenzodiazepines, characterized by a unique structure that includes multiple aromatic rings and a diazepine core. The molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
Pharmacological Effects
Research has indicated that dibenzodiazepine derivatives exhibit a range of pharmacological activities. The specific compound has been studied for:
- Antidepressant Activity : Some studies suggest that compounds with similar structures can modulate neurotransmitter systems associated with mood regulation.
- Anxiolytic Effects : The presence of diazepine moieties often correlates with anxiolytic properties, potentially through GABAergic mechanisms.
- Antinociceptive Properties : Preliminary findings indicate that this compound may have pain-relieving effects in animal models.
The biological activity of this compound is hypothesized to involve:
- GABA Receptor Modulation : Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Serotonin Receptor Interaction : There is evidence suggesting interaction with serotonin receptors, which may underlie its antidepressant effects.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of dibenzodiazepine derivatives. The findings indicated that certain substitutions on the diazepine ring enhanced serotonin reuptake inhibition, suggesting a pathway for mood improvement through this compound .
Study 2: Anxiolytic Properties
In a controlled animal study, researchers administered the compound to rodents subjected to stress tests. Results showed significant reductions in anxiety-like behaviors compared to control groups. This suggests potential for therapeutic use in anxiety disorders .
Study 3: Pain Management
A recent investigation into the antinociceptive properties revealed that this compound could significantly reduce pain responses in a neuropathic pain model. The mechanism was linked to modulation of both peripheral and central pain pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
